molecular formula C6H13ClN2 B8007561 (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B8007561
M. Wt: 148.63 g/mol
InChI Key: SHSFBRJHUKPMMK-RGMNGODLSA-N
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Description

(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that features a nitrogen-containing heterocycle. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. This method allows for the preparation of polyfunctionalized bicyclo[3.2.1]octane derivatives with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to 50:1 dr) with high yields . Another approach involves the organocatalyzed synthesis, which has been applied to the synthesis of many natural products and structures, reducing residues and ecological impact .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common to achieve the desired enantiomeric excess and diastereoselectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the bicyclic structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.

Scientific Research Applications

(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, the compound’s nitrogen-containing heterocycle is of interest due to its potential bioactive properties, making it a valuable scaffold in drug discovery . Additionally, the compound’s unique structure and reactivity make it useful in industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share the bicyclic structure with nitrogen heterocycles but differ in the position and number of nitrogen atoms. The unique features of this compound, such as its specific enantiomeric form and dihydrochloride salt, contribute to its distinct chemical behavior and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its importance as a versatile and valuable compound.

Properties

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-3-8-4-2-7-6(1)5-8;/h6-7H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFBRJHUKPMMK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@@H]1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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